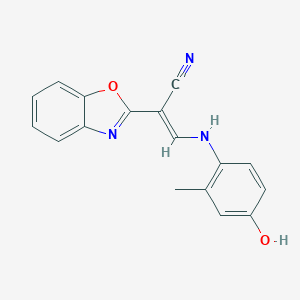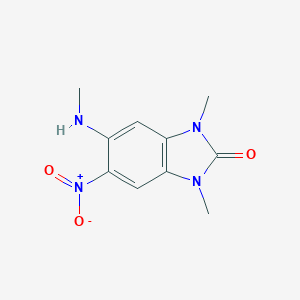
2-(1,3-Benzoxazol-2-yl)-3-(4-hydroxy-2-methylanilino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-2-methylanilino)-2-propenenitrile is a benzoxazole.
Scientific Research Applications
Cytotoxic and Antibacterial Activities :
- A study by Sa̧czewski et al. (2008) on heteroaryl-acrylonitriles, including benzoxazole derivatives, demonstrated significant cytotoxic and antibacterial activities, particularly when certain substitutions were made on the benzoxazole ring. This suggests potential applications in cancer therapy and infection control (Sa̧czewski et al., 2008).
Spasmolytic Activities :
- Naruto et al. (1982) synthesized derivatives of benzoxazole and found that some compounds exhibited potent antispasmodic activities. This indicates possible use in treating spasms or related disorders (Naruto et al., 1982).
Antimicrobial Activity of Monomers :
- Research by Saraei et al. (2016) on novel acrylate monomers based on benzoxazole demonstrated moderate to good antibacterial and antifungal activities. This highlights the potential use in developing antimicrobial agents (Saraei et al., 2016).
Synthesis and Antimicrobial Activity of Benzoxazole Derivatives :
- Balaswamy et al. (2012) synthesized benzoxazole derivatives and evaluated their antimicrobial activity. The study suggests their use in creating new antimicrobial compounds (Balaswamy et al., 2012).
In Vitro Cytotoxic Activities :
- A study by Sa̧czewski et al. (2004) explored acrylonitriles substituted with benzimidazoles and benzoxazoles. They demonstrated in vitro cytotoxic potency against human cancer cell lines, indicating their potential in cancer treatment (Sa̧czewski et al., 2004).
Anticorrosion Performance :
- Tigori et al. (2022) investigated the inhibition effect of a benzimidazol-2-yl-acrylonitrile derivative on copper corrosion, combining experimental and theoretical approaches. This research implies potential applications in corrosion prevention (Tigori et al., 2022).
properties
Product Name |
2-(1,3-Benzoxazol-2-yl)-3-(4-hydroxy-2-methylanilino)acrylonitrile |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.3g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-2-methylanilino)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O2/c1-11-8-13(21)6-7-14(11)19-10-12(9-18)17-20-15-4-2-3-5-16(15)22-17/h2-8,10,19,21H,1H3/b12-10+ |
InChI Key |
WHSLKNWOKZYCRQ-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
SMILES |
CC1=C(C=CC(=C1)O)NC=C(C#N)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=C(C#N)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-biphenyl]-4-ylimino)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412859.png)
![5-[(2,4-dinitrophenyl)sulfanyl]-3,4-dihydro-2H-pyran](/img/structure/B412860.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [5-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B412861.png)
![2,6-Di[1,1'-biphenyl]-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B412865.png)
![Diethyl 1-[4-(dimethylamino)phenyl]-4-{4-hydroxy-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B412866.png)
![Ethyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412868.png)
![Ethyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B412870.png)

![1,8,9,10-Tetrachloro-11,11-dimethoxy-4-phenyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B412872.png)

![3,4-dichloro-N-[4'-{[(3,4-dichlorophenyl)carbonyl]amino}-3,3'-bis(methyloxy)[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B412875.png)
![11-{4-Nitrophenyl}-4,10-dimethyl-2,8-bis(4-methylphenyl)-2,3,8,9-tetraazadispiro[4.0.4.1]undeca-3,9-diene-1,7-dione](/img/structure/B412878.png)
![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B412879.png)
![N-{3-[3-(benzoylamino)phenoxy]phenyl}benzamide](/img/structure/B412880.png)